4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound features a bromine atom, two methyl groups on the benzene ring, and an oxolan-2-ylmethyl substituent attached to the nitrogen of the sulfonamide group. Its unique structure suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and as a building block for further chemical synthesis.
The compound can be synthesized through established organic chemistry methods, primarily involving bromination and nucleophilic substitution reactions. The synthesis typically starts from 4,5-dimethylbenzenesulfonamide, which is brominated to introduce the bromine atom before the oxolan-2-ylmethyl group is added.
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is classified as:
The synthesis of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
The compound exhibits several chemical reactivity patterns:
These reactions expand the utility of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in synthetic organic chemistry.
The mechanism of action for 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is primarily related to its role as an enzyme inhibitor. In biological systems, it may interact with specific enzymes by forming covalent bonds with active site residues or disrupting key metabolic pathways. The presence of the bromine atom enhances its binding affinity due to increased electrophilicity, while the sulfonamide group contributes to its reactivity and interaction with biological targets .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound further.
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several notable applications:
The sulfonamide group (–SO₂NH–) serves as a cornerstone in medicinal chemistry due to its versatile hydrogen-bonding capacity, conformational flexibility, and metabolic stability. This moiety enables targeted interactions with biological macromolecules, particularly enzymes involved in disease pathways. Benzenesulfonamide derivatives exhibit broad pharmacological profiles, including carbonic anhydrase inhibition, antitumor activity, and anti-inflammatory effects [3] [8]. Their ability to mimic carboxylate or phosphate groups allows precise binding to catalytic sites, such as the zinc-coordinated active center of carbonic anhydrases. Modifications at the sulfonamide nitrogen (e.g., alkylation, arylation) or benzene ring substituents (e.g., halogens, methyl groups) fine-tune potency, selectivity, and pharmacokinetic properties. The tetrahedral geometry of the sulfur atom facilitates optimal three-dimensional orientation for target engagement, while the sulfonyl group enhances compound solubility through polar interactions [10].
Table 1: Pharmacological Classes of Benzenesulfonamide Derivatives
Class | Representative Targets | Therapeutic Applications | Structural Hallmarks |
---|---|---|---|
Carbonic Anhydrase Inhibitors | CA-I, CA-II, CA-IX | Glaucoma, epilepsy, altitude sickness | Unsubstituted sulfonamide NH₂ group |
Anticancer Agents | Microtubules, PPAR-γ, ferroptosis regulators | Solid tumors, leukemia | Halogenation, heterocyclic appendages |
Diuretics | Na⁺/Cl⁻ cotransporters | Hypertension, edema | Chlorothiazide core, annulated rings |
Antibacterials | Dihydropteroate synthase | Bacterial infections | 4-Aminoaryl substitution |
Bromine incorporation at the para-position of benzenesulfonamides significantly alters electronic and steric properties. The heavy halogen (van der Waals radius: 1.85 Å) enhances membrane permeability through increased lipophilicity (LogP +0.5–1.0) and provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1] . Concurrently, oxolane (tetrahydrofuran) tethers introduce stereochemical complexity and moderate hydrophilicity. The oxolan-2-ylmethyl group in 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide enables hydrogen-bond donation via the ring oxygen while constraining conformational freedom through the pentacyclic structure. This balanced lipophilicity-hydrophilicity profile (predicted XLogP3: 2.8) facilitates blood-brain barrier penetration for neurological targets, as demonstrated in 5-HT₆ receptor antagonists like Ro 63-0563 [3] [8]. Methyl groups at C2/C5 further shield the sulfonamide from enzymatic degradation, extending plasma half-life [1] [7].
Brominated sulfonamides emerged prominently in the 1990s with the development of 5-HT₆ receptor modulators. Early studies revealed that ortho-bromination on the benzene ring enhanced receptor affinity 10-fold compared to chloro or fluoro analogues due to optimal hydrophobic filling of accessory pockets. The 2010s witnessed strategic incorporation of oxygen heterocycles, exemplified by Hoffman-LaRoche’s Ro 63-0563 (containing oxolane), which exhibited picomolar binding to serotonin receptors despite limited brain penetration [3]. Parallel research on antitumor sulfonamides demonstrated that 4-bromo-2,5-dimethyl configurations disrupt microtubule assembly, with IC₅₀ values of 0.11 μM against PC-3 prostate cancer cells [3]. Patent analyses (e.g., WO2016/075330A1) highlight bromodimethylbenzenesulfonamides as ferroptosis inhibitors, underscoring their therapeutic versatility beyond antimicrobial applications [3] .
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8